AG-09/1
Übersicht
Beschreibung
The compound “2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C16H14N4O4S . It is also known by the synonym AG-09/1 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, a methoxy group attached to the benzimidazole, a sulfanyl group linking the benzimidazole to an acetamide group, and a nitrophenyl group attached to the acetamide . The exact mass of the compound is 358.07357611 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 358.4 g/mol . It has a computed XLogP3-AA value of 3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 138 Ų, which can influence its ability to permeate cells .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- Antibacterial Activity Against MRSA : A derivative of benzimidazole, specifically 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, has been studied for its antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), exhibiting potent activity (Chaudhari et al., 2020).
- Anthelmintic Activity : Benzimidazole derivatives have been synthesized and shown to possess significant anthelmintic activity, targeting parasites like Indian earthworms (Tajane et al., 2021); (Sawant & Kawade, 2011).
- Antiprotozoal Activity : Research on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, often surpassing the efficacy of metronidazole (Pérez‐Villanueva et al., 2013).
Anti-inflammatory and Anti-ulcer Applications
- Anti-inflammatory Activity : Benzimidazole derivatives have been found to exhibit anti-inflammatory properties. This includes compounds like N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives, which have been tested and confirmed for significant anti-inflammatory activity (Bhor & Sable, 2022).
- Anti-ulcer Activity : Certain benzimidazole derivatives have shown promising results in anti-ulcer activities. For instance, 1-methyl-2{[(3,4di methoxy pyridine2-yl) methyl] sulfanyl}-5-nitro1H-benzimidazole was synthesized and tested for its potential in treating ulcers (Madala, 2017).
Cytotoxic and Antiviral Applications
- Cytotoxic and Antibacterial Agents : Novel (benzimidazol-1-yl)-acetamide derivatives were prepared and screened for their antibacterial and cytotoxic activities. These compounds were found to have considerable activity against various bacterial strains and human cancer cell lines (Sa̧czewski et al., 2008).
- Hepatitis C Virus Inhibitors : Some benzimidazole derivatives, incorporating triazole moiety, were synthesized and tested for their antiviral activity, specifically against hepatitis C virus (HCV). Among them, certain compounds showed significant inhibitory activity against HCV (Youssif et al., 2016).
Wirkmechanismus
Target of Action
AG-09/1, also known as 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide, ST024252, or this compound [benzimidazole derivative], is a specific agonist for the Formyl Peptide Receptor 1 (FPR1) . FPR1 is a G protein-coupled receptor that plays a crucial role in host defense .
Mode of Action
This compound interacts with FPR1, activating it . This interaction triggers a cascade of intracellular events, leading to the activation of phagocytes . FPR1 was the first Formyl Peptide Receptor cloned and encodes a high-affinity receptor for fMLF .
Biochemical Pathways
The activation of FPR1 by this compound leads to the activation of phagocytes, which are crucial cells in the immune system that engulf and absorb bacteria and other small cells and particles . This is part of the body’s innate immune response, providing an immediate defense against infection.
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
The activation of FPR1 by this compound and the subsequent activation of phagocytes contribute to the body’s immune response . This can help the body defend against infections and other diseases.
Biochemische Analyse
Biochemical Properties
AG-09/1 interacts with the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor . It activates phagocytes through these receptors, which are crucial for the immune response .
Cellular Effects
This compound influences cell function by activating chemotaxis in human neutrophils . This activation leads to an immune response, which is a critical aspect of host defense .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the formyl peptide receptor 1 (FPR1). This compound acts as an agonist for FPR1, leading to the activation of phagocytes . This activation is a crucial part of the immune response, helping the body defend against infections .
Eigenschaften
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-24-12-6-7-13-14(8-12)19-16(18-13)25-9-15(21)17-10-2-4-11(5-3-10)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQDSNOFTIZWAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397856 | |
Record name | ST024252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356776-32-4 | |
Record name | ST024252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(6-Methoxy-1H-benzimidazol-2-yl)thiol]-N-(4-nitrophenyl)-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.